(3Z)-3-({4-[(4-{[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]amino}phenyl)methyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one
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Overview
Description
The compound (3Z)-3-({4-[(4-{[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]amino}phenyl)methyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one is a complex organic molecule It features multiple indole and phenyl groups, which are known for their significance in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-({4-[(4-{[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]amino}phenyl)methyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde and 4-aminobenzylphenylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (3Z)-3-({4-[(4-{[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]amino}phenyl)methyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The indole groups can be oxidized to form corresponding oxindoles.
Reduction: The imine groups can be reduced to form amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Formation of oxindoles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (3Z)-3-({4-[(4-{[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]amino}phenyl)methyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The indole and phenyl groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]amino}phenyl)methyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one: A similar compound with slight structural variations.
Indole derivatives: Compounds with similar indole structures but different substituents.
Phenyl derivatives: Compounds with phenyl groups and varying functional groups.
Uniqueness
The uniqueness of (3Z)-3-({4-[(4-{[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]amino}phenyl)methyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one lies in its specific combination of indole and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H20N4O2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-[4-[[4-[(2-oxo-1H-indol-3-ylidene)amino]phenyl]methyl]phenyl]imino-1H-indol-2-one |
InChI |
InChI=1S/C29H20N4O2/c34-28-26(22-5-1-3-7-24(22)32-28)30-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)31-27-23-6-2-4-8-25(23)33-29(27)35/h1-16H,17H2,(H,30,32,34)(H,31,33,35) |
InChI Key |
ORDQRCSDFGGQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)CC4=CC=C(C=C4)N=C5C6=CC=CC=C6NC5=O)C(=O)N2 |
Origin of Product |
United States |
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